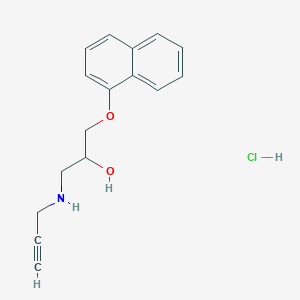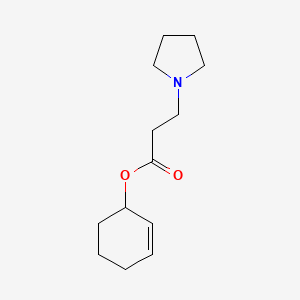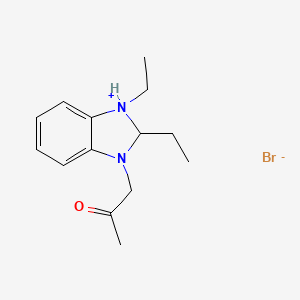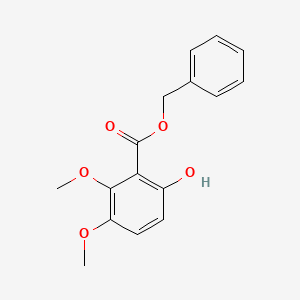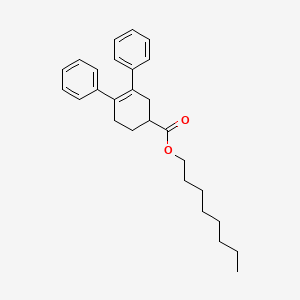![molecular formula C18H19Cl2NO4 B14516035 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide CAS No. 62539-37-1](/img/structure/B14516035.png)
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and dimethoxyphenoxy groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzoyl chloride with 3,4-dimethoxyphenol in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1-bromo-2-propanol to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide
- 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]acetamide
- 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]phenylacetamide
Uniqueness
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both dichloro and dimethoxyphenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
62539-37-1 |
|---|---|
Fórmula molecular |
C18H19Cl2NO4 |
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
2,6-dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide |
InChI |
InChI=1S/C18H19Cl2NO4/c1-11(21-18(22)17-13(19)5-4-6-14(17)20)10-25-12-7-8-15(23-2)16(9-12)24-3/h4-9,11H,10H2,1-3H3,(H,21,22) |
Clave InChI |
ZEOZDUUFWZYHAN-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




